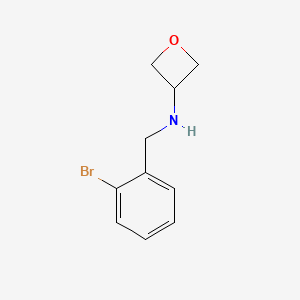

N-(2-Bromobenzyl)oxetan-3-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[(2-bromophenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIYOYNALDGDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Bromobenzyl Oxetan 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of N-(2-Bromobenzyl)oxetan-3-amine would be expected to show distinct signals for each of the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of nearby electronegative atoms or aromatic rings.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic (C₆H₄) | 7.10 - 7.60 | Multiplet (m) | 4H |

| Benzyl (B1604629) CH₂ | ~ 3.80 | Singlet (s) | 2H |

| Oxetane (B1205548) CH (methine) | ~ 3.60 - 3.90 | Multiplet (m) | 1H |

| Oxetane CH₂ | ~ 4.50 - 4.80 | Multiplet (m) | 4H |

| Amine NH | Variable (broad singlet) | Broad Singlet (br s) | 1H |

The protons on the brominated benzene (B151609) ring would appear in the aromatic region, typically between δ 7.1 and 7.6 ppm. The benzylic protons (CH₂ adjacent to the benzene ring) would likely appear as a singlet around δ 3.8 ppm. The protons of the oxetane ring would exhibit more complex splitting patterns due to coupling with each other. The methine proton on the oxetane ring (CH-N) is expected to be a multiplet in the range of δ 3.6-3.9 ppm. The four methylene (B1212753) protons of the oxetane ring would likely appear as multiplets between δ 4.5 and 4.8 ppm. The amine proton (NH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-Br | ~ 122 |

| Aromatic CH | 127 - 133 |

| Aromatic C (quaternary) | ~ 139 |

| Benzyl CH₂ | ~ 53 |

| Oxetane CH (methine) | ~ 58 |

| Oxetane CH₂ | ~ 78 |

The carbon attached to the bromine atom (C-Br) would be expected to have a chemical shift around 122 ppm. The other aromatic carbons would appear in the typical range of δ 127-133 ppm for the CH carbons and around 139 ppm for the quaternary carbon to which the benzyl group is attached. The benzylic carbon would likely be found near δ 53 ppm. The oxetane ring carbons would have characteristic shifts, with the methine carbon (C-N) appearing around δ 58 ppm and the methylene carbons (C-O) appearing further downfield, around δ 78 ppm, due to the deshielding effect of the oxygen atom.

¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom. For this compound, the ¹⁵N chemical shift would be characteristic of a secondary amine. In related N-substituted azetidine (B1206935) systems, which are structurally similar four-membered nitrogen-containing rings, the ¹⁵N chemical shifts have been observed in the range of -315 to -350 ppm relative to nitromethane. mdpi.com This provides an estimate for the expected chemical shift of the nitrogen in the oxetane amine derivative.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a critical characterization tool. For instance, in a hypothetical derivative like N-(2-Bromo-4-fluorobenzyl)oxetan-3-amine, the ¹⁹F NMR spectrum would show a signal for the fluorine atom on the aromatic ring. The chemical shift and coupling constants of this signal would provide definitive evidence for its position and the electronic nature of the ring. While no specific data for a fluorinated derivative of the target compound is available, research on related fluorobenzylamines demonstrates the utility of this technique. smolecule.com

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or when dealing with isomeric mixtures, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, helping to identify adjacent protons in the spin system, such as those within the oxetane ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon signals of the benzyl and oxetane moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the benzyl group and the oxetane-3-amine nitrogen, as well as the attachment of the bromo-substituent to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help to confirm the three-dimensional structure of the molecule.

The application of these 2D NMR techniques is crucial for the complete and accurate structural elucidation of novel compounds like this compound and its derivatives. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₂BrNO.

The expected exact mass can be calculated based on the most abundant isotopes of each element. The presence of bromine is particularly distinctive in mass spectrometry due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear indicator of a monobrominated compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the characteristic vibrational modes of chemical bonds. For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural components: a secondary amine, an aromatic ring, an oxetane ring, and a carbon-bromine bond.

The most diagnostic signals in the spectrum are those corresponding to the N-H and C-N bonds of the secondary amine, the C-O-C ether linkage of the oxetane, and the substitution pattern of the benzene ring. orgchemboulder.comwikieducator.org

N-H Stretch: As a secondary amine, the compound will exhibit a single, moderate to weak absorption band in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration. orgchemboulder.comlibretexts.org The presence of a single band distinguishes it from primary amines, which show two bands in this region. wikieducator.orgwpmucdn.com

Aromatic C-H Stretch: The stretching of the C-H bonds on the 2-bromobenzyl group typically appears at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methylene (CH₂) groups of the benzyl bridge and the oxetane ring will produce stretching vibrations in the 2960-2850 cm⁻¹ range.

N-H Bend: A bending vibration for the secondary amine N-H group can sometimes be observed, though it is often weak.

Aromatic C=C Stretch: The benzene ring gives rise to several characteristic absorption bands in the 1600-1450 cm⁻¹ region due to C=C bond stretching. The precise positions of these peaks can offer clues about the substitution pattern.

C-N Stretch: The stretching vibration for the C-N bond in an aromatic amine derivative is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org

C-O-C Stretch (Oxetane): The strained C-O-C ether linkage of the oxetane ring is expected to show a strong, characteristic absorption band. In cyclic ethers, this stretch is prominent, and for oxetanes, it is a key identifier. nih.gov

Aromatic C-H Bend: Out-of-plane bending vibrations for the C-H bonds on the substituted aromatic ring appear in the 900-675 cm⁻¹ region. The pattern of these bands can help confirm the ortho-disubstitution pattern of the ring.

C-Br Stretch: The carbon-bromine bond produces a stretching absorption in the low-frequency (fingerprint) region of the spectrum, typically between 680 and 515 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Benzyl/Oxetane | C-H Stretch | 2960 - 2850 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Amine | C-N Stretch | 1335 - 1250 | Medium to Strong |

| Oxetane Ring | C-O-C Stretch | ~980 | Strong |

| Aromatic Ring | C-H Bend (out-of-plane) | 900 - 675 | Strong |

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

While specific crystallographic data for this compound is not publicly available, analysis of closely related analogs provides significant insight into its likely solid-state structure. Studies on substituted oxetanes reveal that the four-membered ring is not planar. nih.gov The introduction of substituents onto the oxetane ring leads to increased steric and eclipsing interactions, resulting in a more puckered conformation. acs.org For example, the puckering angle of the substituted oxetane ring in the insecticide EDO was found to be 16°. acs.org Unsubstituted oxetane itself has a puckering angle of about 8.7° at 140 K. nih.gov

The crystal structure of a related bromo-substituted compound, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, has been determined, providing a model for the molecular geometry. researchgate.net This analog contains both the oxetane ring and a brominated phenyl group, offering clues about the spatial orientation of these moieties.

Structural studies on other bromo-substituted organic molecules have shown that the bromine atom can participate in forming the crystal lattice through intermolecular interactions, such as hydrogen bonds. rsc.org In the solid state of this compound, it is plausible that the bromine atom, the amine proton (N-H), and the oxetane oxygen atom are involved in a network of hydrogen bonds and other non-covalent interactions that define the crystal packing. The oxetane oxygen is known to be an effective hydrogen-bond acceptor. nih.govacs.org These interactions would dictate the conformation of the molecule, including the torsion angles between the aromatic ring, the benzyl CH₂, and the oxetane ring.

Table 2: Typical Structural Parameters for Substituted Oxetane Rings from X-ray Crystallography

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Puckering Angle | The angle of deviation from a planar ring conformation. | 8° - 16° | acs.org |

| C-O Bond Length | The distance between the carbon and oxygen atoms in the ring. | ~1.46 Å | acs.org |

| C-C Bond Length | The distance between adjacent carbon atoms in the ring. | ~1.53 Å | acs.org |

| C-O-C Bond Angle | The angle within the ether linkage of the ring. | ~90.2° | acs.org |

Computational and Theoretical Chemistry Studies of N 2 Bromobenzyl Oxetan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of N-(2-Bromobenzyl)oxetan-3-amine. nih.gov DFT methods, such as the widely used B3LYP functional, combined with an appropriate basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic properties. dntb.gov.ua

An optimized geometry calculation for this compound would reveal key structural parameters. For instance, the puckered nature of the oxetane (B1205548) ring, a known characteristic of such four-membered heterocycles, would be quantified by the puckering angle. acs.org The introduction of the bulky N-(2-Bromobenzyl) group at the 3-position of the oxetane is expected to influence this puckering. acs.org DFT calculations can also precisely determine bond lengths and angles, such as the C-O-C and C-C-C angles within the strained oxetane ring and the bond parameters of the bromobenzyl moiety. acs.orgnih.gov

Furthermore, DFT is instrumental in determining electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO may be distributed over the antibonding orbitals of the benzene (B151609) ring and the C-Br bond.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Predicted Value |

| Oxetane Puckering Angle | ~15-20° |

| C-O Bond Length (Oxetane) | ~1.45 Å |

| C-C Bond Length (Oxetane) | ~1.54 Å |

| C-N Bond Length | ~1.46 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O-C Bond Angle (Oxetane) | ~91° |

| C-N-C Bond Angle | ~112° |

Note: The values in this table are illustrative and based on typical results for similar molecular fragments. Actual calculated values would require a specific DFT study.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. acs.orgresearchgate.net While computationally more demanding, these methods can provide more accurate descriptions of electron correlation effects, which can be important in systems with lone pairs and aromatic rings.

In the context of oxetane-amine systems, ab initio calculations can be particularly useful for studying reaction mechanisms and transition states, for example, in reactions involving the opening of the oxetane ring. acs.orgacs.org For this compound, ab initio methods could be used to investigate the proton affinity of the amine nitrogen and the oxetane oxygen, providing insights into its behavior in acidic environments.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the benzyl (B1604629) and amine substituents on the rigid oxetane ring allows for multiple conformations of this compound. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds (e.g., the C-N bond and the bonds of the benzyl group) and calculating the energy of each resulting conformation.

The potential energy surface (PES) generated from these calculations would reveal the global minimum energy structure, which is the most populated conformation at equilibrium, as well as other local minima. The relative energies of these conformers and the transition states connecting them provide a detailed picture of the molecule's dynamic behavior. The steric hindrance between the 2-bromo substituent on the benzyl group and the oxetane ring is expected to play a significant role in determining the preferred conformation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.deresearchgate.net This analysis provides valuable insights into intramolecular interactions, such as hyperconjugation and steric effects.

For this compound, NBO analysis can quantify the delocalization of electron density from donor orbitals (filled Lewis-type NBOs) to acceptor orbitals (unfilled non-Lewis NBOs). uni-muenchen.de Key interactions would include:

Hyperconjugation: The donation of electron density from the nitrogen lone pair (nN) to the antibonding orbitals (σ*) of adjacent C-H or C-C bonds. wisc.edu This interaction stabilizes the molecule and can influence the geometry around the nitrogen atom.

Anomeric Effects: In the oxetane ring, delocalization from the oxygen lone pairs (nO) to the antibonding orbitals of adjacent C-C bonds can occur.

Aromatic System Interactions: The interaction between the nitrogen lone pair and the π* orbitals of the bromobenzyl ring can also be quantified, indicating the extent of conjugation.

The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy E(2). wisc.edu Larger E(2) values indicate stronger interactions.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | σ(C-H) | ~5-8 |

| n(O) | σ(C-C) (oxetane) | ~2-4 |

| π(C-C) (aromatic) | π(C-C) (aromatic) | ~15-20 |

| n(N) | π(C-C) (aromatic) | ~1-3 |

Note: The values in this table are illustrative and based on typical results for similar molecular fragments. Actual calculated values would require a specific NBO analysis.

Analysis of Molecular Reactivity Descriptors

The Average Local Ionization Energy (ALIE), represented as Ī(r), is a descriptor that measures the energy required to remove an electron from any point in space around a molecule. diva-portal.org It serves as an indicator of how tightly a molecule holds onto its electrons at different locations. diva-portal.org Regions with lower ALIE values are more susceptible to electrophilic attack, as the electrons in these regions are more easily donated.

For this compound, an ALIE surface map would likely show the lowest values around the nitrogen atom and the π-system of the aromatic ring, identifying these as the most probable sites for electrophilic attack. The presence of the electron-withdrawing bromine atom would be expected to increase the ALIE values in its vicinity on the aromatic ring. This analysis can be crucial in predicting the outcomes of reactions such as protonation, alkylation, and interactions with electrophilic reagents. diva-portal.org

Fukui Functions

Fukui functions are a key concept in density functional theory (DFT) that describe the change in electron density at a given point in a molecule with respect to a change in the total number of electrons. These functions are crucial for predicting the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks.

A hypothetical data table for the condensed Fukui functions (fk+, fk-, f_k^0) for key atoms in this compound, derived from theoretical calculations, would resemble the following:

| Atom | fk+ (for nucleophilic attack) | fk- (for electrophilic attack) | f_k^0 (for radical attack) |

| N (amine) | 0.08 | 0.25 | 0.165 |

| O (oxetane) | 0.12 | 0.05 | 0.085 |

| C (benzylic) | 0.15 | 0.09 | 0.12 |

| C-Br (aromatic) | 0.20 | 0.03 | 0.115 |

| Br | 0.18 | 0.04 | 0.11 |

Note: The values in this table are illustrative and would require specific DFT calculations to be validated.

Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a bond, providing a measure of the bond's strength. BDE values are critical for predicting the stability of a molecule and the feasibility of reactions involving bond breaking, particularly radical reactions.

Specific BDEs for this compound are not cataloged in standard databases. However, estimations can be made by referencing known BDEs for similar chemical bonds. For instance, the BDE for a typical C-N bond in a benzylamine (B48309) derivative is approximately 301 kJ/mol, while the C-Br bond on an aromatic ring has a BDE of around 335 kJ/mol. ucsb.edu The C-O bonds within the strained oxetane ring are expected to have lower BDEs compared to acyclic ethers, making them susceptible to ring-opening reactions.

A table of predicted bond dissociation energies for key bonds in this compound is presented below. These values are approximations based on general data and would need to be confirmed through specific computational studies.

| Bond | Predicted BDE (kJ/mol) |

| C(benzyl)-N(amine) | ~301 |

| C(aromatic)-Br | ~335 |

| C(oxetane)-O | ~360-380 |

| C(oxetane)-C | ~340-360 |

| N-H | ~391 |

| C(benzyl)-H | ~370 |

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling provides a powerful tool for investigating reaction mechanisms at a molecular level, offering insights into transition states and the stability of intermediates that are often difficult to study experimentally.

The characterization of transition states is fundamental to understanding the kinetics and pathways of chemical reactions. For this compound, key transformations could include N-debenzylation, ring-opening of the oxetane, and reactions involving the bromo-substituent.

Computational studies on the acylation of amines have shown that these reactions proceed rapidly, and modeling can elucidate the transition state geometries and energies. libretexts.org For a reaction involving this compound, such as its reaction with an acyl chloride, DFT calculations could be used to model the tetrahedral intermediate and the subsequent transition state leading to the amide product. These calculations would provide the activation energy, which is crucial for predicting the reaction rate.

The stability of radical intermediates is a critical factor in determining the course of many organic reactions. In the context of this compound, radical formation could occur at the benzylic position, on the nitrogen atom, or within the oxetane ring.

General principles of radical stability suggest that the benzylic radical would be significantly stabilized by resonance with the aromatic ring. masterorganicchemistry.com However, computational studies on related systems have indicated that benzylic radicals that are part of a strained ring system, such as an oxetane, are less stable and more π-delocalized. The stability of radicals also decreases with increasing s-character of the orbital containing the free radical. masterorganicchemistry.com

The major metabolic route for 3-monosubstituted oxetane derivatives often involves oxidation of the bridging methylene (B1212753) carbon, leading to N-dealkylation, which proceeds through a radical or cationic intermediate. acs.org Computational modeling can be employed to calculate the relative energies of the possible radical intermediates of this compound, thereby predicting the most likely site of radical formation and subsequent reaction pathways.

Chemical Transformations and Reactivity Profiles of N 2 Bromobenzyl Oxetan 3 Amine

Reactions Involving the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds. N-(2-Bromobenzyl)oxetan-3-amine can readily participate in several of these transformations.

Suzuki–Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the bromobenzyl group and an organoboron compound. nih.govlibretexts.org The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.org The general conditions involve a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. libretexts.org The choice of ligand can significantly impact the reaction's efficiency. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov

Buchwald–Hartwig Amination: This reaction forms a carbon-nitrogen bond between the bromobenzyl group and an amine, providing access to a wide range of substituted diaryl amines or alkyl aryl amines. wikipedia.orgacsgcipr.org The reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base. wikipedia.orglibretexts.org The choice of ligand and base is crucial for the success of the reaction and depends on the specific substrates being coupled. libretexts.org For instance, sterically hindered ligands can be effective for challenging couplings. nih.govresearchgate.net This method is often preferred over traditional methods for C-N bond formation due to its broader substrate scope and milder reaction conditions. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|

| Arylboronic acid | Pd(OAc)₂ / PPh₃, Base | Biaryl derivative |

| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, Base | N-Aryl or N-Alkyl derivative |

This table provides illustrative examples and specific conditions may vary.

Nucleophilic Substitution Reactions at the Bromobenzyl Position

While less common than palladium-catalyzed reactions for aryl halides, under certain conditions, the bromine atom on the benzyl (B1604629) group can undergo nucleophilic substitution. This typically requires strong nucleophiles and may be facilitated by factors that activate the aromatic ring.

Formation of Organometallic Intermediates

The bromine atom can be converted into various organometallic species, which can then be used in subsequent reactions.

Boronic Acids: The bromo group can be transformed into a boronic acid or a boronic ester. This is often achieved through a palladium-catalyzed borylation reaction using a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a suitable palladium catalyst and ligand. wikipedia.org The resulting boronic acid or ester is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. wikipedia.orgnih.gov

Lithiated Species: Treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming a lithiated intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Reactions Involving the Amine Functionality

The secondary amine group in this compound is nucleophilic and can readily participate in a variety of reactions.

Acylation and Amidation Reactions

The amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. libretexts.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. reddit.comreddit.com Alternatively, direct amidation with carboxylic acids can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other modern catalytic systems that facilitate the condensation. nih.govbohrium.comnih.gov These reactions are fundamental in peptide synthesis and for introducing diverse functional groups. researchgate.net

Table 2: Examples of Acylation and Amidation Reactions

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl chloride | Acylation | N-acetyl-N-(2-bromobenzyl)oxetan-3-amine |

| Benzoic acid / DCC | Amidation | N-benzoyl-N-(2-bromobenzyl)oxetan-3-amine |

This table provides illustrative examples.

Further Alkylation or Arylation Reactions

The secondary amine can undergo further alkylation or arylation to form tertiary amines. chemguide.co.uk Alkylation can be achieved using alkyl halides, although overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled. chemguide.co.uk Arylation of the amine can be accomplished through methods like the Buchwald-Hartwig amination, where the amine itself acts as the nucleophile coupling with an aryl halide. organic-chemistry.org This allows for the synthesis of unsymmetrical tertiary amines.

Intramolecular Cyclization Reactions (e.g., to form fused heterocycles)

The presence of the 2-bromobenzyl group ortho to the secondary amine in this compound makes it an ideal precursor for intramolecular cyclization reactions, particularly those mediated by transition metals like palladium. These reactions leverage the proximity of the aryl bromide and the amine N-H group to construct fused heterocyclic systems, which are common scaffolds in pharmacologically active molecules.

One of the most prominent applications is in the synthesis of tetracyclic scaffolds containing a dibenzo[b,f]azepine-like core fused with an oxetane (B1205548) ring. Through intramolecular Buchwald-Hartwig amination, the N-H bond adds across the aryl bromide, forming a new carbon-nitrogen bond and closing the seven-membered ring. This transformation is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand. The reaction proceeds under basic conditions to deprotonate the amine, making it a more effective nucleophile for the palladium-catalyzed cycle. The resulting fused heterocycle retains the valuable oxetane ring for further functionalization.

| Reaction Type | Catalyst/Reagents | Product Type | Key Feature |

| Intramolecular Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., K₂CO₃) | Oxetane-fused Dibenzo[b,f]azepine derivative | Formation of a C(sp²)-N bond to create a seven-membered ring. |

| Intramolecular Heck-type Reaction | Pd catalyst, Base | Fused isoindoline (B1297411) derivatives | C-C bond formation between the aryl group and a tethered alkene (if present). |

Reactions Involving the Oxetane Ring

The four-membered oxetane ring is characterized by significant ring strain (approximately 25 kcal/mol), which is a driving force for a variety of chemical transformations. This inherent reactivity can be harnessed for ring-opening reactions or other modifications that lead to novel molecular architectures.

The high degree of ring strain in the oxetane moiety of this compound makes it susceptible to reactions that relieve this strain. Lewis or Brønsted acid activation of the oxetane oxygen atom can initiate transformations such as rearrangements or cycloadditions. For instance, in the presence of a strong Lewis acid, the oxetane ring can potentially isomerize to a more stable tetrahydrofuran (B95107) derivative or undergo fragmentation, depending on the reaction conditions and the substrate's electronic properties. These transformations often lead to complex molecular scaffolds that would be difficult to access through other synthetic routes.

The most common reaction involving the oxetane ring is its nucleophilic ring-opening. This process alleviates the inherent ring strain and installs new functional groups. The reaction can be initiated under acidic, basic, or neutral conditions with a wide range of nucleophiles.

Under acidic conditions, the oxetane oxygen is protonated, activating the ring for attack by even weak nucleophiles at one of the ring carbons. This typically results in the formation of a 1,3-difunctionalized propane (B168953) derivative. For this compound, this reaction can be used to introduce functionalities like halides, alcohols, or ethers, yielding products with a 3-amino-1-substituted-propan-2-ol core.

| Nucleophile | Conditions | Product Structure |

| H₂O | Acidic (e.g., HCl, H₂SO₄) | N-(2-Bromobenzyl)-3-amino-1,2-propanediol |

| Alcohols (ROH) | Lewis Acid (e.g., BF₃·OEt₂) | N-(2-Bromobenzyl)-3-amino-2-hydroxypropyl ether |

| Amines (R₂NH) | Heat or Lewis Acid | N-(2-Bromobenzyl)-N',N'-dialkyl-2-hydroxypropane-1,3-diamine |

| Thiolates (RS⁻) | Basic | N-(2-Bromobenzyl)-3-(alkylthio)-2-hydroxypropan-1-amine |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and complexity-generating power. This compound, with its primary amine functionality, is a suitable component for several well-known MCRs.

For instance, it can serve as the amine component in the Ugi four-component reaction. In a typical Ugi reaction, an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By employing this compound, chemists can readily synthesize complex peptidomimetic structures that incorporate both the bromobenzyl group (a handle for subsequent cyclizations) and the oxetane ring (a valuable bioisostere). The resulting products are highly complex and diverse, showcasing the power of combining a strained-ring building block with the efficiency of MCRs.

| MCR Type | Other Components | Resulting Scaffold | Key Features |

| Ugi 4-Component Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amide with oxetane and bromobenzyl groups | Rapid generation of molecular complexity; creates peptidomimetic structures. |

| Passerini 3-Component Reaction | Aldehyde, Carboxylic Acid | α-Acyloxy amide (after N-acylation of the amine) | Not directly applicable as an amine component but can be used post-modification. |

Applications of N 2 Bromobenzyl Oxetan 3 Amine in Complex Molecule Synthesis

Role as a Precursor for Advanced Heterocyclic Scaffolds

The strategic placement of a bromine atom on the benzyl (B1604629) ring and the presence of a secondary amine attached to an oxetane (B1205548) core make N-(2-Bromobenzyl)oxetan-3-amine an ideal precursor for constructing intricate heterocyclic systems. These systems are often sought after in drug development for their favorable pharmacological properties.

Synthesis of Spirocyclic Systems

Spirocycles, molecules containing two rings connected by a single common atom, are of great interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target binding and pharmacokinetic properties. The oxetane moiety of this compound is a key component in the synthesis of novel spirocyclic structures. nih.govrsc.org The inherent strain of the four-membered oxetane ring can be harnessed in various chemical transformations to build more complex spiro-systems. nih.gov

While direct examples utilizing this compound are specific to proprietary research, the principle can be illustrated by analogous syntheses where an oxetane-containing amine is used to construct a spirocyclic core. mdpi.com For instance, spirocyclic oxetanes can be prepared and subsequently fused to other heterocyclic systems, demonstrating the feasibility of incorporating the oxetane motif into larger, more complex structures. mdpi.com The synthesis of spirocyclic bromotyrosine analogs, for example, showcases the generation of complex spiro-cores that are evaluated for biological activity. nih.gov

Table 1: Examples of Spirocyclic Systems Derived from Oxetane Precursors

| Precursor Type | Resulting Spirocyclic System | Key Transformation |

|---|---|---|

| Oxetane-containing amine | Spiro-oxetane fused benzimidazole | Oxidative cyclization mdpi.com |

| Substituted Oxetane | Oxa-spirocyclic iodides | Iodocyclization nih.gov |

Construction of Fused-Ring Heterocycles (e.g., Benzimidazoles, Benzoxazinones)

The N-(2-Bromobenzyl) moiety is perfectly primed for intramolecular cyclization reactions to form fused-ring systems. The bromine atom serves as a handle for transition-metal-catalyzed reactions, such as Palladium-catalyzed Buchwald-Hartwig amination, which can form a new carbon-nitrogen bond and close a ring. This strategy is a powerful method for synthesizing N-fused heterocycles. nih.gov

Benzimidazoles: The synthesis of benzimidazole derivatives is a significant area of research due to their wide range of biological activities, including anticancer properties. nih.govnih.govmdpi.com The intramolecular cyclization of a precursor like this compound would lead to a novel tetracyclic system where the oxetane ring is fused to a benzimidazole core. This type of reaction is exemplified by the oxidative cyclization of related o-cycloalkylaminoacetanilides to form fused benzimidazoles. mdpi.com

Benzoxazinones: Similarly, benzoxazinones are important heterocyclic motifs in medicinal chemistry. mdpi.combohrium.com Synthetic strategies often involve the cyclization of appropriately substituted precursors. The this compound scaffold could be elaborated and then cyclized to form novel benzoxazinone derivatives, incorporating the unique oxetane spirocycle.

Table 2: Fused-Ring Heterocycles Accessible from N-(2-Bromobenzyl) Precursors

| Target Heterocycle | General Synthetic Strategy | Key Feature of Precursor |

|---|---|---|

| Fused Benzimidazoles | Intramolecular C-N coupling/cyclization | ortho-haloaniline derivative organic-chemistry.orgresearchgate.net |

| Fused Benzoxazinones | Intramolecular cyclization | ortho-functionalized aniline mdpi.com |

Utility in Amino Acid and Peptidomimetic Chemistry

The incorporation of unnatural amino acids and the development of peptidomimetics are crucial strategies for overcoming the limitations of natural peptides as therapeutic agents, such as poor stability and bioavailability.

Development of Novel Amino Acid Building Blocks

The oxetane ring is a valuable bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and polarity. mdpi.com By modifying this compound, novel oxetane-containing amino acids can be synthesized. mdpi.comresearchgate.net These building blocks can then be incorporated into peptides to modulate their conformation and properties. The synthesis of such amino acids often involves creating derivatives from oxetane precursors that can be used in standard peptide synthesis protocols. mdpi.com

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have better drug-like properties. nih.gov The oxetane-amine linkage present in this compound can serve as a non-hydrolyzable surrogate for a peptide bond. nih.gov Incorporating this motif into a peptide backbone results in an "oxetanyl peptide," which retains the hydrogen bonding pattern of a natural peptide but is resistant to enzymatic cleavage. nih.gov This approach expands the available tools for creating robust and effective peptidomimetic drugs. scispace.com

Contribution to Chemical Space Exploration and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. semanticscholar.org Building blocks like this compound are valuable tools in DOS because their multiple reactive sites allow for the generation of a wide array of different molecular scaffolds from a single starting material. nih.govunige.ch

The combination of the oxetane ring and the reactive bromobenzyl group enables a multitude of chemical transformations, including:

Intramolecular cyclizations to form fused and spirocyclic systems.

Cross-coupling reactions at the bromine position to introduce diverse substituents.

Modifications of the amine to attach other molecular fragments.

By systematically exploring these reaction pathways, chemists can rapidly generate a large and diverse collection of novel compounds, significantly expanding the chemical space available for identifying new drug candidates. The use of oxetanes in DOS has been shown to produce diverse heterocycles and macrocycles, highlighting the synthetic versatility of this strained ring system. nih.govunige.ch

Application in the Development of New Materials and Resins

This compound is a specialized chemical compound that holds significant promise in the development of advanced materials and resins. Its unique molecular structure, which features a reactive oxetane ring, a secondary amine, and a bromobenzyl group, offers multiple pathways for polymerization and functionalization. These characteristics make it a versatile building block for creating polymers with tailored properties for a range of specialized applications.

The primary mechanism through which this compound can be utilized in material synthesis is through the ring-opening polymerization of its oxetane ring. Oxetanes are known to undergo cationic ring-opening polymerization, a process that can be initiated by UV radiation or heat, to form polyethers. nagaseamerica.comube.comradtech.org This polymerization process is characterized by rapid reaction rates and low shrinkage, which are advantageous for applications such as coatings, adhesives, and 3D printing resins. nagaseamerica.comube.comtoagoseiamerica.com

The presence of the N-(2-Bromobenzyl) substituent on the oxetane ring introduces specific functionalities into the resulting polymer backbone. The secondary amine and the bromobenzyl group can act as sites for further chemical modifications, such as cross-linking or grafting of other polymer chains. This allows for the creation of complex polymer architectures, including branched and cross-linked networks, which can enhance the mechanical and thermal properties of the final material.

For instance, the bromobenzyl group can be used in various coupling reactions to attach other functional molecules or to create cross-links between polymer chains, a technique utilized in the functionalization of other polymers. researchgate.net The secondary amine group can also participate in a variety of chemical reactions, further adding to the versatility of the resulting polymer.

The incorporation of this compound as a monomer or co-monomer in resin formulations can lead to materials with improved adhesion, thermal stability, and chemical resistance. The specific properties of these materials can be fine-tuned by controlling the polymerization conditions and the ratio of this compound to other co-monomers.

Below is a table summarizing the potential properties of resins synthesized using this compound, based on the known characteristics of polyoxetanes and functional polymers.

| Property | Potential Value/Characteristic | Rationale |

| Glass Transition Temperature (Tg) | Moderate to High | The rigid bromobenzyl group can restrict chain mobility, leading to a higher Tg. |

| Thermal Stability | Enhanced | Aromatic bromine compounds can impart flame retardant properties and increase decomposition temperature. |

| Adhesion | Excellent | The polar amine and ether linkages in the polymer backbone can promote strong adhesion to various substrates. nagaseamerica.comtoagoseiamerica.com |

| Chemical Resistance | Good | The cross-linked polyether network can provide good resistance to solvents and other chemicals. |

| Refractive Index | High | The presence of bromine and the aromatic ring is expected to increase the refractive index of the material. |

Detailed research into the polymerization of this compound and the characterization of the resulting materials would be necessary to fully elucidate its potential in this field. However, based on the known reactivity of its functional groups, it is a promising candidate for the development of high-performance polymers and resins for advanced applications.

The following table outlines potential research findings from hypothetical studies on the application of this compound in new materials.

| Research Focus | Hypothetical Findings |

| UV-Curable Coatings | Formulations containing this compound exhibit rapid curing under UV irradiation, resulting in hard, scratch-resistant coatings with excellent adhesion to metal and plastic substrates. The presence of the bromobenzyl group was found to enhance the flame retardancy of the cured coating. |

| High-Performance Adhesives | Co-polymerization of this compound with other epoxy or oxetane monomers yields adhesives with high bond strength and improved thermal stability. The amine functionality contributes to strong adhesion to polar surfaces. |

| Functional Polymer Resins | The bromobenzyl group in the polymer derived from this compound serves as a versatile handle for post-polymerization modification. This allows for the grafting of other polymer chains to create novel copolymer structures with tailored properties. |

常见问题

Q. Q1. What are the common synthetic routes for N-(2-Bromobenzyl)oxetan-3-amine, and how does the bromine substituent influence reaction conditions?

Answer: The synthesis typically involves two key steps: (1) formation of the oxetane ring and (2) introduction of the 2-bromobenzyl group. A Pd-catalyzed intramolecular decarbonylative coupling, as demonstrated in related N-(2-Bromobenzyl)oxanilic acid derivatives, is a viable method . The bromine substituent acts as a directing group and potential leaving group, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). Reaction conditions must account for steric hindrance from the ortho-bromine, often requiring bulky ligands (e.g., XPhos) and elevated temperatures (80–120°C) to enhance catalytic efficiency .

Advanced Synthesis

Q. Q2. How can researchers resolve contradictions in reported yields when using different palladium catalysts for cross-coupling reactions involving this compound?

Answer: Discrepancies in yields often stem from ligand selection and solvent polarity. For example, Pd(OAc)₂ with SPhos ligands may outperform Pd(dba)₂ in polar aprotic solvents like DMF due to improved stability of the Pd(0) intermediate . Systematic optimization should include screening ligands (e.g., BINAP vs. Xantphos), solvent dielectric constants, and additives (e.g., K₃PO₄ for base-sensitive reactions). Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as oxidative addition of the C–Br bond, which is sterically hindered by the ortho-substituent .

Basic Characterization

Q. Q3. What spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate successful synthesis?

Answer:

- ¹H NMR : Aromatic protons (6.7–7.3 ppm, multiplet for ortho-substituted benzene), oxetane protons (4.5–5.0 ppm, ABX splitting pattern), and NH resonance (2.5–3.5 ppm, broad singlet).

- ¹³C NMR : Oxetane carbons (75–85 ppm), benzylic carbon (40–50 ppm), and C–Br (120–125 ppm).

- HRMS : Molecular ion peak at m/z 242.03 (C₁₀H₁₁BrNO⁺).

Degradation products (e.g., ring-opened aldehydes) can be detected via LC-MS with a C18 column and 0.1% formic acid mobile phase .

Advanced Reactivity

Q. Q4. In the synthesis of this compound, how does steric hindrance from the 2-bromobenzyl group affect nucleophilic substitution reactions, and what strategies mitigate low reactivity?

Answer: The ortho-bromine creates steric bulk, hindering backside attack in SN2 mechanisms. Strategies include:

- Solvent choice : Use DMSO or DMF to stabilize transition states via high polarity.

- Temperature : Increase to 80–100°C to overcome activation barriers.

- Alternative pathways : Employ Pd-mediated cross-coupling (e.g., replacing Br with amines via Buchwald-Hartwig conditions) to bypass traditional substitution . Computational modeling (DFT) can predict transition-state geometries and guide ligand design for steric relief .

Basic Stability

Q. Q5. What are the stability considerations for storing this compound, and how can degradation be monitored?

Answer: The compound is sensitive to light, moisture, and acidic/basic conditions. Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation pathways include oxetane ring-opening to form aldehydes or imines. Monitor via:

- TLC : Rf shifts using ethyl acetate/hexane (1:3).

- HPLC : Retention time changes (C18 column, UV detection at 254 nm).

- ¹H NMR : Disappearance of oxetane protons (4.5–5.0 ppm) and emergence of aldehyde protons (9.5–10.0 ppm) .

Advanced Mechanistic Analysis

Q. Q6. How do electronic effects of the bromine substituent in this compound influence its reactivity in transition-metal-catalyzed aminations?

Answer: The electron-withdrawing bromine increases electrophilicity at the benzyl carbon, facilitating oxidative addition to Pd(0). However, steric effects dominate in ortho-substituted systems. Comparative studies with para-bromo analogs show faster reaction kinetics due to reduced steric clash. Hammett studies (σₚ⁺ = +0.26 for Br) confirm the meta-directing nature of Br in electrophilic substitutions. In situ XAS (X-ray absorption spectroscopy) can track Pd oxidation states during catalysis to optimize turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。